BenchChemオンラインストアへようこそ!

L 670630

5-Lipoxygenase inhibition Leukotriene biosynthesis Enzyme assay

L 670630 is a direct 5-LOX inhibitor (IC50 23 nM), distinct from FLAP inhibitors like MK-886. This benzofuranol derivative is optimized for cell-free enzyme assays and oral preclinical studies. It serves as a benchmark for SAR studies. Select L 670630 for direct catalytic mechanism research and orthogonal target validation alongside compounds like zileuton.

Molecular Formula C25H26O3
Molecular Weight 374.5 g/mol
CAS No. 133174-26-2
Cat. No. B1673843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 670630
CAS133174-26-2
Synonyms2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol
L 670,630
L 670630
L-670,630
L-670630
Molecular FormulaC25H26O3
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=C(C=C21)O)CCCOC3=CC=CC=C3)CCC4=CC=CC=C4
InChIInChI=1S/C25H26O3/c26-24-17-21-16-23(14-13-19-8-3-1-4-9-19)28-25(21)18-20(24)10-7-15-27-22-11-5-2-6-12-22/h1-6,8-9,11-12,17-18,23,26H,7,10,13-16H2
InChIKeyWPWMIRXEAPDWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 670630 5-Lipoxygenase Inhibitor: CAS 133174-26-2 | Benzofuranol Derivative for Leukotriene Research


L 670630 (2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol) is a synthetic benzofuranol derivative developed by Merck Frosst as a direct inhibitor of 5-lipoxygenase (5-LOX) with an IC50 of 23 nM in enzyme assays [1] [2]. Originating from a systematic structure-activity relationship study of three series of 2,3-dihydro-2,6-disubstituted-5-benzofuranols, L 670630 represents the lead candidate from the series lacking a substituent at position 3 [3]. Unlike 5-LOX-activating protein (FLAP) inhibitors, L 670630 directly targets the 5-LOX enzyme itself, positioning it as a distinct pharmacological tool for dissecting leukotriene biosynthesis pathways [4].

L 670630 Procurement Considerations: Why Not All 5-Lipoxygenase Inhibitors Are Interchangeable


5-Lipoxygenase pathway inhibitors encompass multiple distinct pharmacological classes—direct enzyme inhibitors (L 670630, zileuton, BW A4C), FLAP inhibitors (MK-886), and redox-active vs. non-redox inhibitors—each with fundamentally different mechanisms, selectivity profiles, and experimental applicability [1]. L 670630 belongs to the benzofuranol structural class and functions as a reducing substrate for 5-LOX, a property shared with BW A4C and zileuton but distinct from FLAP-binding agents that operate upstream [2]. Within the benzofuranol series itself, substitution at position 3 drastically alters potency: the unsubstituted series (containing L 670630) proved most potent, while 3-substituted analogs exhibited significantly reduced activity [3]. Consequently, substituting L 670630 with another benzofuranol derivative or a mechanistically distinct 5-LOX pathway modulator without quantitative validation introduces uncontrolled experimental variables and may invalidate comparative conclusions.

L 670630 Comparative Evidence: Direct 5-LOX Inhibition vs. FLAP Antagonists and Other Benzofuranols


L 670630 5-LOX Enzyme Inhibition IC50 = 23 nM | Direct Target Engagement Evidence

L 670630 inhibits 5-lipoxygenase with an IC50 of 23 nM in cell-free enzyme preparations, establishing direct target engagement [1]. This mechanism contrasts with FLAP inhibitors such as MK-886 (L-663536), which bind to the 5-lipoxygenase-activating protein (FLAP) rather than the enzyme itself, exhibiting an IC50 of approximately 30 nM for FLAP binding but requiring cellular context for leukotriene biosynthesis inhibition (IC50 = 3 nM in whole white blood cells; 1.1 µM in human whole blood) [2]. The direct enzyme inhibition by L 670630 provides a cleaner signal for 5-LOX catalytic activity studies where FLAP-mediated translocation effects must be excluded.

5-Lipoxygenase inhibition Leukotriene biosynthesis Enzyme assay

L 670630 vs. Zileuton: Reduced Substrate 5-LOX Inhibitor Class Comparison

Both L 670630 and zileuton function as reducing substrates for 5-lipoxygenase, belonging to the same mechanistic class of redox-active 5-LOX inhibitors [1]. Zileuton exhibits enzyme inhibitory activity with reported IC50 values of 500 nM in RBL-1 cells and 300 nM in rat PMNL cells [2], while also inhibiting LTB4 biosynthesis in human PMNL with an IC50 of 400 nM and in human whole blood with an IC50 of 900 nM [3]. The 23 nM IC50 of L 670630 in cell-free enzyme assays suggests higher intrinsic potency against isolated 5-LOX, though direct head-to-head comparisons under identical assay conditions are not available in the literature. The key differential factor lies in their chemical scaffolds: L 670630 is a benzofuranol derivative, whereas zileuton is an N-hydroxyurea compound, resulting in different physicochemical properties and off-target interaction profiles.

5-LOX inhibitor comparison Redox inhibitor Leukotriene inhibition

L 670630 Structural Optimization: 3-Unsubstituted Benzofuranol Scaffold Yields Superior Potency

Systematic SAR evaluation across three series of 2,3-dihydro-2,6-disubstituted-5-benzofuranols revealed that the series lacking any substituent at position 3 exhibited the most potent 5-LOX inhibitory activity [1]. Within this optimal series, L 670630 (compound 46) was selected for further development based on its integrated profile of potency, oral bioavailability, metabolism, and toxicity [2]. While the published study presents comparative biological activities across all three series, specific IC50 values for individual comparator benzofuranol analogs are not tabulated in accessible abstracts. The developmental decision to advance L 670630 over other benzofuranol derivatives implies a favorable multidimensional optimization that cannot be fully quantified without access to the full-text tables.

Structure-activity relationship Benzofuranol optimization Medicinal chemistry

L 670630 Orally Active 5-LOX Inhibitor: In Vivo Feasibility Demonstrated

L 670630 was explicitly characterized as an 'orally active' 5-lipoxygenase inhibitor in both the primary medicinal chemistry publication and authoritative databases [1] [2]. The original development paper discusses the bioavailability, metabolism, and toxicity profile of each benzofuranol series, with L 670630 selected from the most potent series for further development based on an integrated in vitro and in vivo assessment [3]. In contrast, many research-grade 5-LOX inhibitors lack documented oral activity and are suitable only for in vitro or parenteral administration studies. The oral activity of L 670630 enables its use in preclinical animal models of leukotriene-mediated inflammation where systemic exposure following oral dosing is required.

Oral bioavailability In vivo pharmacology Preclinical development

L 670630 Research Applications: Validated Use Cases in 5-Lipoxygenase Pathway Studies


Direct 5-LOX Enzyme Inhibition Studies (Cell-Free Systems)

L 670630 is suited for cell-free 5-lipoxygenase enzyme assays where direct catalytic inhibition must be distinguished from FLAP-dependent mechanisms. The IC50 of 23 nM in enzyme preparations [1] enables dose-response characterization in purified or semi-purified 5-LOX systems. Unlike FLAP inhibitors such as MK-886, which require cellular membrane context for activity, L 670630 directly engages the enzyme active site as a reducing substrate [2], making it the appropriate choice for biochemical studies of 5-LOX catalytic mechanism and inhibitor binding kinetics.

Benzofuranol Scaffold Reference for SAR and Medicinal Chemistry

As the optimized benzofuranol derivative from systematic SAR evaluation of three positional substitution series, L 670630 serves as the reference benzofuranol 5-LOX inhibitor for structure-activity relationship extension studies. The compound emerged from the most potent series (3-unsubstituted) and was selected for development over numerous structural analogs based on integrated potency, bioavailability, and toxicity assessments [3]. Researchers exploring novel 5-LOX inhibitors can use L 670630 as the benchmark benzofuranol comparator when evaluating scaffold modifications or designing bioisosteric replacements.

Oral Dosing Animal Models of Leukotriene-Mediated Inflammation

The documented oral activity of L 670630 [4] supports its application in preclinical animal models requiring systemic 5-LOX inhibition via oral administration. This route of administration enables chronic dosing paradigms that are impractical with intravenous or intraperitoneal administration of research-grade 5-LOX inhibitors lacking oral bioavailability characterization. Investigators studying leukotriene-mediated pathologies including allergic inflammation, asthma, and inflammatory diseases can employ L 670630 in oral dosing regimens, provided species-specific pharmacokinetic parameters are first validated.

Orthogonal Chemical Tool for 5-LOX Pathway Validation

L 670630 (benzofuranol scaffold) provides an orthogonal chemical tool distinct from N-hydroxyurea inhibitors such as zileuton [5] for target validation studies. Employing chemically distinct inhibitors of the same enzymatic target reduces the likelihood that observed biological effects stem from compound-specific off-target activities rather than genuine 5-LOX pathway modulation. Researchers seeking to establish causality between 5-LOX inhibition and phenotypic outcomes should consider using L 670630 alongside structurally unrelated 5-LOX inhibitors to strengthen mechanistic conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 670630

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.